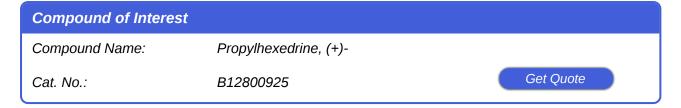


A Technical Guide to the Physicochemical Properties of (+)-Propylhexedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of (+)-propylhexedrine hydrochloride (CAS Number: 1007-33-6). The information herein is compiled for use in research, drug development, and forensic applications, with a focus on quantitative data, experimental context, and relevant biological pathways.

Chemical and Physical Properties

(+)-Propylhexedrine hydrochloride is the salt form of propylhexedrine, a synthetic cycloalkylamine.[1] Structurally, it is an analog of methamphetamine, where the phenyl ring is replaced by a cyclohexane ring.[2] This modification significantly influences its properties, particularly reducing its central nervous system stimulant effects compared to amphetamines.
[2] The hydrochloride salt exists as a stable, clear to off-white crystalline solid, in contrast to its free base form, which is a volatile, oily liquid at room temperature.[1][3]

General Properties

The fundamental identification and structural properties of (+)-propylhexedrine hydrochloride are summarized below.



Property	Value	Reference
CAS Number	1007-33-6	[3][4][5]
Molecular Formula	C10H21N • HCI	[3]
Molecular Weight	191.74 g/mol	[4][5][6]
IUPAC Name	(±)-1-cyclohexyl-N- methylpropan-2- amine;hydrochloride	[5][7]
Synonyms	Benzedrex, Obesin, Dristan Inhaler, Eventin	[1][6]
Appearance	Crystalline Solid	[1][3]
Melting Point	127-128 °C	[4][8]

Solubility Profile

The solubility of propylhexedrine hydrochloride has been determined in various organic and aqueous solvents. This data is critical for formulation development, analytical sample preparation, and understanding its behavior in biological systems.

Solvent	Solubility	Reference
Water	Soluble	[2][8]
PBS (pH 7.2)	10 mg/mL	[3][9]
Ethanol	20 mg/mL	[2][3][9]
DMSO	20 mg/mL	[3][9]
DMF	20 mg/mL	[3][9]
Methanol	1 mg/mL	[3][9]

Experimental Protocols



While specific experimental documentation from individual studies is not publicly available, the determination of the physicochemical properties listed above follows standardized laboratory procedures.

Melting Point Determination

The melting point of a crystalline solid like propylhexedrine hydrochloride is typically determined using a digital melting point apparatus.

General Protocol:

- A small, dry sample of the crystalline solid is packed into a capillary tube.
- The tube is placed into the heating block of the apparatus.
- The temperature is ramped up at a controlled rate.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For pure substances, this range is typically narrow.

Solubility Assessment

Solubility is determined by adding a solute to a known volume of a solvent until the solution is saturated and excess, undissolved solute remains.

General Protocol:

- A precise amount of propylhexedrine hydrochloride is added to a set volume of the target solvent (e.g., 1 mL) at a specified temperature.
- The mixture is agitated (e.g., via vortexing or shaking) for a prolonged period to ensure equilibrium is reached.
- The sample is visually inspected for undissolved particles.
- If the sample dissolves completely, more solute is added incrementally until saturation is achieved. The final concentration is then reported in mg/mL.



Spectroscopic Analysis

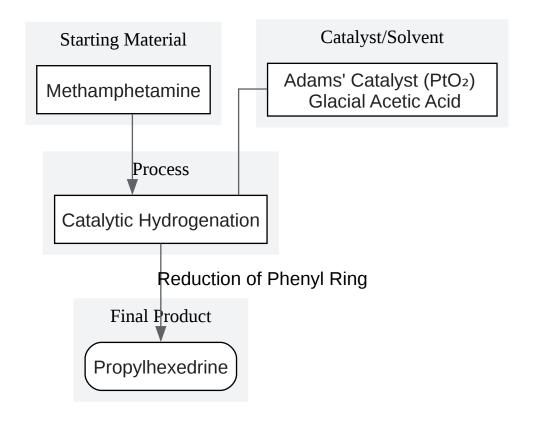
Characterization and identification of propylhexedrine hydrochloride are confirmed using various spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule based on the absorption of infrared radiation at specific wavenumbers.
- Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this method provides the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint for identification and quantification in biological matrices.[3]

Synthesis and Metabolism Synthesis Workflow

A common and historically significant method for synthesizing propylhexedrine involves the catalytic hydrogenation of methamphetamine.[1][7] This process reduces the aromatic phenyl group of methamphetamine to a cyclohexyl group, yielding propylhexedrine.





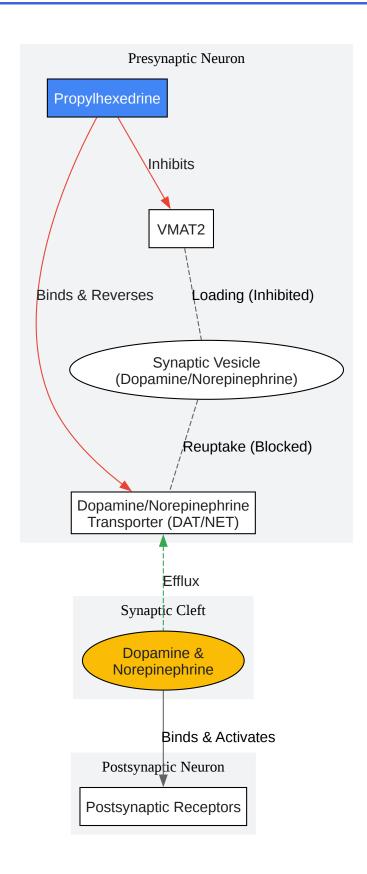
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Caption: General workflow for the synthesis of propylhexedrine from methamphetamine.

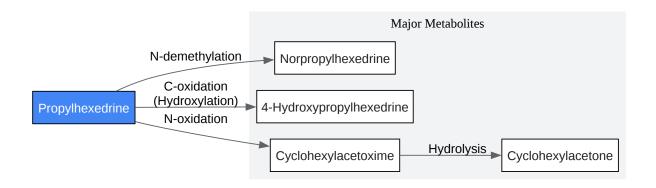
Mechanism of Action

Propylhexedrine functions primarily as an α -adrenergic agonist and a monoamine releasing agent.[2][6] At therapeutic doses, its vasoconstrictive properties are utilized for nasal decongestion.[1][10] At higher doses, it stimulates the central nervous system by binding to monoamine transporters (for norepinephrine and dopamine) and reversing their direction of flow.[7][10] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to stimulant effects.[10] It may also antagonize VMAT2, further enhancing neurotransmitter release.[6][11]









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